CYH33 - 1494684-28-4

CYH33

Catalog Number: EVT-266236
CAS Number: 1494684-28-4
Molecular Formula: C24H29F3N8O5S
Molecular Weight: 598.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Risovalisib is an orally bioavailable selective inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), with potential antineoplastic activity. Upon administration, risovalisib selectively targets, binds to and inhibits wild-type PIK3CA and its mutated forms, in the PI3K/Akt (protein kinase B) /mammalian target of rapamycin (mTOR) pathway. This results in both apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting PIK3CA, this agent may be more efficacious and less toxic than pan-PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is often found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to chemo- and radio-therapy. PIK3CA, one of the most frequently mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.
Source and Classification
  • Source: CYH33 was discovered by researchers at Shanghai HaiHe Biopharma Co., Ltd. and has been characterized as a potent PI3Kα inhibitor.
  • Classification: It falls under the category of antineoplastic agents, specifically targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

The molecular formula of CYH33 is C25H33F3N8O8S2C_{25}H_{33}F_{3}N_{8}O_{8}S_{2}, with a CAS registry number of 1494684-33-1. The compound features a complex arrangement that includes fluorinated groups and multiple nitrogen atoms, contributing to its selectivity for the PI3Kα isoform over other isoforms such as PI3Kβ, PI3Kδ, and PI3Kγ.

Chemical Reactions Analysis

Reactions and Technical Details

CYH33 has been shown to significantly inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest at the G1 phase. In preclinical studies, it has demonstrated synergistic effects when combined with other therapies, such as radiation or fatty acid synthase inhibitors. The compound's ability to modulate immune responses within the tumor microenvironment also highlights its potential in combination therapy scenarios.

Mechanism of Action

Process and Data

The primary mechanism of action for CYH33 involves selective inhibition of PI3Kα, leading to decreased phosphorylation of downstream targets such as AKT. This results in reduced survival signals in cancer cells, promoting apoptosis and inhibiting proliferation. Additionally, CYH33 enhances T cell activation and infiltration into tumors while reprogramming macrophages towards an M1 phenotype, which is associated with pro-inflammatory responses beneficial for antitumor immunity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: CYH33 is soluble in dimethyl sulfoxide and can be formulated for administration via normal saline.
  • Stability: The compound exhibits stability under standard laboratory conditions but requires careful handling due to its biological activity.
  • Pharmacokinetics: Following oral administration, CYH33 reaches peak plasma concentrations within a few hours, with a half-life of approximately 20 hours for the parent compound and 27.8 hours for its active metabolite.
Applications

Scientific Uses

CYH33 has potential applications in treating various cancers characterized by PIK3CA mutations, including breast cancer, esophageal squamous cell carcinoma, ovarian clear cell carcinoma, and others. Ongoing clinical trials are evaluating its efficacy both as a monotherapy and in combination with other agents to enhance therapeutic outcomes.

Molecular Characterization of CYH33

Biochemical Properties of CYH33 as a PI3Kα Inhibitor

Isoform Selectivity and Kinase Inhibition Profiles

CYH33 is a potent and highly selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a critical node in the oncogenic PI3K/AKT/mTOR signaling pathway. Its biochemical profile demonstrates >50-fold selectivity for PI3Kα (IC₅₀ = 6.4 nM) over other class I PI3K isoforms (β, δ, γ) and >100-fold selectivity over mTOR. Kinome-wide profiling against >400 kinases confirmed exceptional specificity, with significant inhibition only observed against HER family kinases at concentrations ≥0.5 μM. This selectivity is attributed to CYH33’s unique binding mode, which exploits structural differences in the ATP-binding cleft of PI3Kα. The compound effectively suppresses PI3Kα-driven AKT phosphorylation (pAKT-S473) in cellular assays at low nanomolar concentrations (EC₅₀ = 20–50 nM), establishing its pharmacodynamic efficacy [8] [9].

Table 1: Kinase Inhibition Profile of CYH33

TargetIC₅₀ (nM)Selectivity vs. PI3Kα
PI3Kα6.41-fold (reference)
PI3Kβ611.295-fold
PI3Kδ43.07-fold
PI3Kγ312.549-fold
mTOR95.015-fold
HER2520.081-fold

Structural Analysis of CYH33 and Its Active Metabolites

CYH33 features a 4-morpholinopyrrolo[2,1-f][1,2,4]triazine core substituted with a methyl carbamate and trifluoromethyl pyridine group, optimized for PI3Kα binding and pharmacokinetic properties. X-ray crystallography reveals that its morpholine oxygen forms a key hydrogen bond with Val851 in the catalytic site of PI3Kα, while the trifluoromethyl group occupies a hydrophobic pocket near Met772, enhancing binding affinity. The compound undergoes hepatic metabolism to form an active N-desmethyl metabolite (I27), which retains high potency against PI3Kα (IC₅₀ = 5–20 nM). Structural studies confirm that I27 maintains the core pharmacophore but exhibits altered membrane permeability due to increased hydrophilicity [9].

Pharmacokinetic and Pharmacodynamic Profiles

Oral Bioavailability and Tissue Distribution

CYH33 demonstrates favorable pharmacokinetic properties suitable for oral administration. In rodent models, it achieves >60% oral bioavailability due to efficient intestinal absorption and low first-pass metabolism. Tissue distribution studies using radiolabeled CYH33 show high concentrations in tumor xenografts (peak concentration: 8.2 μM), liver, and kidneys, with moderate penetration across the blood-brain barrier. The volume of distribution (Vd = 2.1 L/kg) indicates extensive extravascular distribution. Tumor-to-plasma ratios exceed 3:1 within 4 hours post-administration, correlating with sustained suppression of pAKT in tumor biopsies for >24 hours [9].

Table 2: Pharmacokinetic Parameters of CYH33 in Preclinical Models

ParameterRat (10 mg/kg)Mouse (20 mg/kg)
Oral bioavailability65%72%
Tₘₐₓ (h)1.51.0
Cₘₐₓ (μM)3.85.2
Half-life (t₁/₂, h)4.23.6
AUC₀–₂₄ (μM·h)28.735.9

Metabolic Pathways and Half-Life Optimization

CYH33 undergoes CYP3A4-mediated oxidation to generate I27, followed by glucuronidation for renal excretion. The parent compound and I27 collectively contribute to pharmacodynamic activity, with I27 accounting for 30–40% of total plasma exposure. Half-life optimization was achieved by introducing the trifluoromethyl group, which reduces CYP-mediated dealkylation and extends t₁/₂ to >4 hours. Co-administration with fatty acid synthase (FASN) inhibitors like C75 enhances CYH33’s metabolic stability by modulating lipid metabolism pathways, increasing systemic exposure by 1.8-fold. This synergy is attributed to FASN inhibition altering membrane lipid composition and potentiating CYH33’s retention in tumor tissues [2] [9].

Properties

CAS Number

1494684-28-4

Product Name

CYH33

IUPAC Name

methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate

Molecular Formula

C24H29F3N8O5S

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36)

InChI Key

KTLQDDGRBDLKMN-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

CYH33; CYH-33

Canonical SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.